1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551693
InChI: InChI=1S/C14H19FO2/c1-3-5-6-9-17-14-10-11(13(16)4-2)7-8-12(14)15/h7-8,10H,3-6,9H2,1-2H3
SMILES: CCCCCOC1=C(C=CC(=C1)C(=O)CC)F
Molecular Formula: C14H19FO2
Molecular Weight: 238.30 g/mol

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one

CAS No.:

Cat. No.: VC13551693

Molecular Formula: C14H19FO2

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one -

Specification

Molecular Formula C14H19FO2
Molecular Weight 238.30 g/mol
IUPAC Name 1-(4-fluoro-3-pentoxyphenyl)propan-1-one
Standard InChI InChI=1S/C14H19FO2/c1-3-5-6-9-17-14-10-11(13(16)4-2)7-8-12(14)15/h7-8,10H,3-6,9H2,1-2H3
Standard InChI Key RZUNZIWFIFRZEU-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=CC(=C1)C(=O)CC)F
Canonical SMILES CCCCCOC1=C(C=CC(=C1)C(=O)CC)F

Introduction

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H19FO2 and a molecular weight of 238.3 g/mol . This compound features a propanone functional group attached to a phenyl ring, which is substituted with a fluorine atom and a pentyloxy group. The presence of fluorine enhances biological activity and influences the compound's physical properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one can be achieved through various chemical routes. These methods typically involve the reaction of appropriate starting materials, such as fluorinated phenols and aliphatic ketones, under specific conditions to form the desired product. The versatility of these synthetic routes allows for modifications to create derivatives with enhanced properties or activities.

Potential Applications

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one has potential applications in medicinal chemistry and organic synthesis. The fluorine atom enhances biological activity, which can be beneficial in drug development. Additionally, the compound's unique structure makes it a valuable intermediate for creating derivatives with specific properties.

Comparison with Similar Compounds

1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one can be compared to several similar compounds, highlighting its distinct features:

CompoundKey FeaturesDifferences
1-(4-Fluorophenyl)propan-1-oneLacks pentyloxy groupDifferent solubility and reactivity
4'-FluoropropiophenoneSimilar structure but without pentyloxy groupMay have different applications and reactivity
1-(4-Fluoro-3-(hexyloxy)phenyl)ethanoneContains hexyloxy instead of pentyloxyEffects on hydrophobicity and biological activity
4-FluorobenzaldehydeContains only a fluoro groupNo ketone functionality

Research Findings and Future Directions

Research on 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one is focused on its potential applications in medicinal chemistry. The compound's unique structure, particularly the presence of fluorine and the pentyloxy group, offers opportunities for developing new drugs or materials with enhanced properties. Further studies are needed to fully explore its biological activity and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator